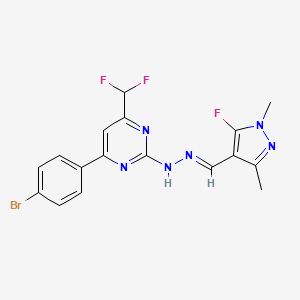
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(2-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with fluorine and methyl groups, a carbaldehyde group, and a hydrazone linkage to a pyrimidinyl ring substituted with bromophenyl and difluoromethyl groups.
准备方法
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Substituents: Fluorine and methyl groups are introduced to the pyrazole ring through halogenation and alkylation reactions.
Formation of the Carbaldehyde Group: The carbaldehyde group is introduced via formylation reactions.
Hydrazone Formation: The final step involves the reaction of the pyrazole-4-carbaldehyde with 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl hydrazine under specific conditions to form the hydrazone linkage.
Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
化学反应分析
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and difluoromethyl groups.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone linkage plays a crucial role in its binding affinity and specificity, while the fluorine and bromine substituents enhance its reactivity and stability.
相似化合物的比较
Similar compounds include:
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring and fluorine substituent but differs in the functional groups attached.
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but contains a carbonyl chloride group instead of the carbaldehyde and hydrazone linkage.
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: This compound has a similar pyrazole ring but different substituents and functional groups.
The uniqueness of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]hydrazone lies in its specific combination of substituents and the hydrazone linkage, which confer distinct chemical and biological properties.
属性
分子式 |
C17H14BrF3N6 |
|---|---|
分子量 |
439.2 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C17H14BrF3N6/c1-9-12(16(21)27(2)26-9)8-22-25-17-23-13(7-14(24-17)15(19)20)10-3-5-11(18)6-4-10/h3-8,15H,1-2H3,(H,23,24,25)/b22-8+ |
InChI 键 |
YRLFSCLSDNBOSU-GZIVZEMBSA-N |
手性 SMILES |
CC1=NN(C(=C1/C=N/NC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
规范 SMILES |
CC1=NN(C(=C1C=NNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


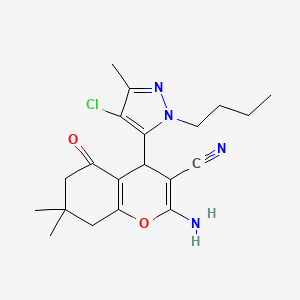
![[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone](/img/structure/B10928298.png)
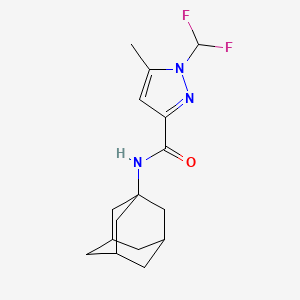
![1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B10928317.png)
![1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10928318.png)
![N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10928321.png)
![N'-{(E)-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10928326.png)
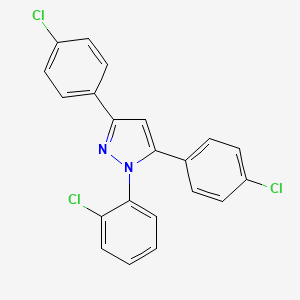
![N-(2-methoxy-5-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928334.png)
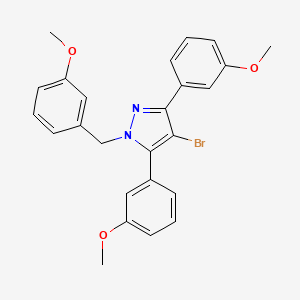
![Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate](/img/structure/B10928343.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928350.png)
![3,6-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928352.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928355.png)
